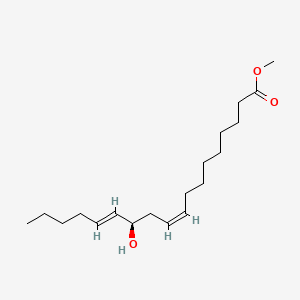
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is a complex organic compound known for its unique structural properties This compound is a derivative of octadecadienoic acid, featuring hydroxyl and methyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate typically involves the esterification of the corresponding hydroxy acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and solvents that are more suitable for large-scale production, ensuring that the process is both efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated esters.
Scientific Research Applications
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (9Z,12R,13E,15Z)-12-Hydroxy-9,13,15-octadecatrienoic acid methyl ester
- (9Z,12R,13E,15R,16S)-12,15,16-Trihydroxy-9,13-octadecadienoic acid
Uniqueness
Compared to similar compounds, methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is unique due to its specific hydroxyl and methyl ester functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
107173-61-5 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.478 |
IUPAC Name |
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,12-13,15,18,20H,3-9,11,14,16-17H2,1-2H3/b13-10-,15-12+/t18-/m0/s1 |
InChI Key |
HPCQJESAMARFSJ-RILGHLFBSA-N |
SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















